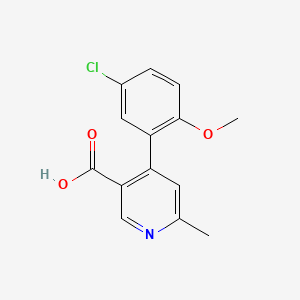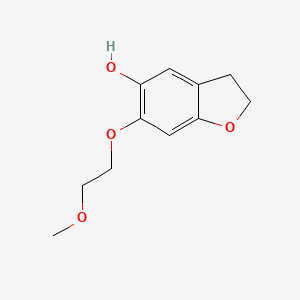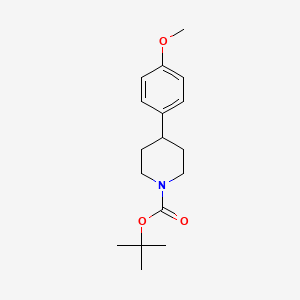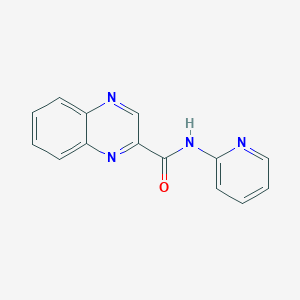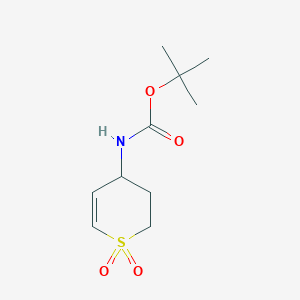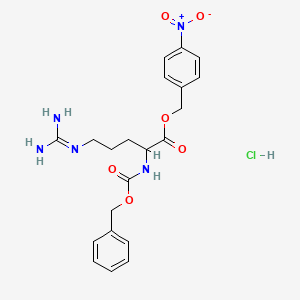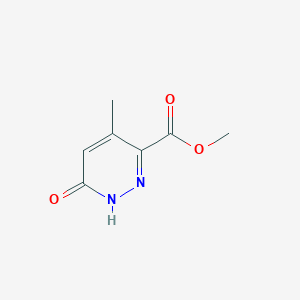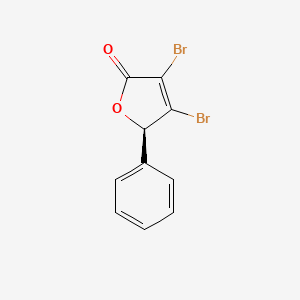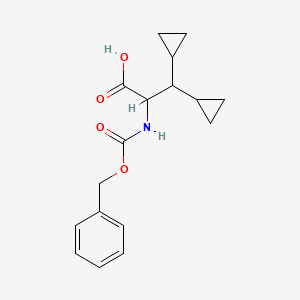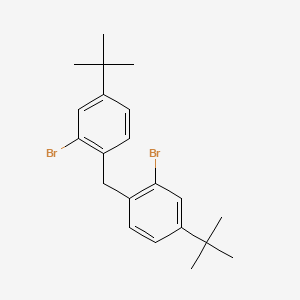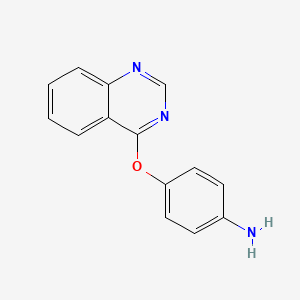
4-(Quinazolin-4-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinazolin-4-yloxy)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinazoline moiety linked to an aniline group through an oxygen atom, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of anthranilic acid derivatives with formamide to form quinazolinones, which are then further functionalized . Another approach involves the use of palladium-catalyzed carbonylative cyclization of N-arylpyridin-2-amine derivatives .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs transition metal-catalyzed processes due to their efficiency and scalability. Palladium and copper catalysts are frequently used in these processes to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Quinazolin-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different functionalized derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-(Quinazolin-4-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 4-(Quinazolin-4-yloxy)aniline involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparación Con Compuestos Similares
Quinazolinone: Shares the quinazoline core but lacks the aniline group.
4-(3H)-Quinazolinone: A closely related compound with similar biological activities.
2-(Quinazolin-4-yloxy)aniline: Another derivative with different substitution patterns.
Uniqueness: 4-(Quinazolin-4-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
4-quinazolin-4-yloxyaniline |
InChI |
InChI=1S/C14H11N3O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,15H2 |
Clave InChI |
GYJZPQSHBCEUDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


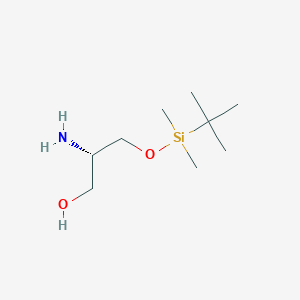
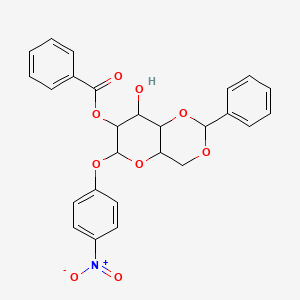
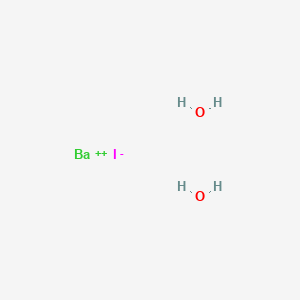
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
